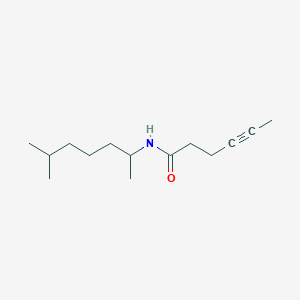

N-(6-methylheptan-2-yl)hex-4-ynamide

Description

N-(6-Methylheptan-2-yl)hex-4-ynamide is a synthetic aliphatic amide characterized by a hex-4-ynoyl backbone substituted with a branched 6-methylheptan-2-yl group. This compound belongs to the broader class of ynamides, which are notable for their applications in organic synthesis, particularly in cycloadditions and transition-metal-catalyzed reactions. The structural uniqueness of this compound arises from its aliphatic substituent, which differentiates it from aryl-substituted analogs. The following analysis compares this compound with structurally related ynamides to infer its likely behavior and properties.

Propriétés

Formule moléculaire |

C14H25NO |

|---|---|

Poids moléculaire |

223.35 g/mol |

Nom IUPAC |

N-(6-methylheptan-2-yl)hex-4-ynamide |

InChI |

InChI=1S/C14H25NO/c1-5-6-7-11-14(16)15-13(4)10-8-9-12(2)3/h12-13H,7-11H2,1-4H3,(H,15,16) |

Clé InChI |

XTQHIMMKHSRKJN-UHFFFAOYSA-N |

SMILES canonique |

CC#CCCC(=O)NC(C)CCCC(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Copper-Catalyzed Alkyne-Amine Coupling (Hsung Method)

The Hsung protocol enables direct coupling of alkynyl bromides with sulfonamides under Cu(I) catalysis. For N-(6-methylheptan-2-yl)hex-4-ynamide, this method involves reacting hex-4-ynoyl bromide A with N-(6-methylheptan-2-yl)-4-methylbenzenesulfonamide B in toluene at 60–95°C using CuSO₄·5H₂O and 1,10-phenanthroline. The sulfonamide group in B enhances nitrogen nucleophilicity, facilitating oxidative addition with the alkynyl bromide.

Reaction Conditions

-

Catalyst: CuSO₄·5H₂O (10 mol%)

-

Ligand: 1,10-Phenanthroline (12 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene

Functional group tolerance tests confirm compatibility with alkyl, aryl, and heteroaryl substituents on both reactants. For instance, electron-withdrawing groups (e.g., Ts, Ms) on the sulfonamide improve reaction efficiency by stabilizing the copper-alkyne intermediate.

Stahl’s Oxidative Coupling of Terminal Alkynes

Stahl’s method employs CuCl₂ and molecular oxygen to couple terminal alkynes with amines. Adapting this to the target compound requires hex-4-yn-1-amine C and 6-methylheptan-2-amine D under 1 atm O₂ in pyridine-toluene (1:1). The reaction proceeds via a Cu(II)-acetylide intermediate, followed by amine nucleophilic attack.

Optimized Parameters

-

Catalyst: CuCl₂ (15 mol%)

-

Oxidant: O₂ (1 atm)

-

Solvent: Pyridine/Toluene

-

Temperature: 70°C

This method avoids pre-functionalization of the amine but requires strict anhydrous conditions to prevent alkyne hydration. Steric hindrance from the 6-methylheptan-2-yl group may necessitate extended reaction times (24–36 h).

Gold-Catalyzed Cyclization and Post-Functionalization

Intramolecular Alkyne Activation

Functional Group Compatibility and Substrate Design

Amine Substituent Effects

The 6-methylheptan-2-amine group imposes steric constraints that influence coupling efficiency. Bulky aliphatic amines typically require higher catalyst loadings (15–20 mol% Cu) and polar aprotic solvents (DMF, NMP). Table 1 summarizes yields for analogous aliphatic amine substrates:

Alkyne Electrophile Optimization

Hex-4-ynoyl bromide A can be replaced by 1,1-dibromo-1-hexene E in Evano’s method, which couples with sulfonamides via a Cu(I)-mediated elimination pathway. This alternative avoids handling moisture-sensitive acyl halides.

Comparative Analysis

Scalability and Practical Considerations

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La N-(6-méthylheptan-2-yl)hex-4-ynamide a plusieurs applications de recherche scientifique, notamment :

Chimie médicinale : Le composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.

Science des matériaux : Il est exploré pour son utilisation potentielle dans la synthèse de nouveaux matériaux avec des propriétés uniques, telles que les polymères conducteurs ou les nanomatériaux.

Études biologiques : Le composé est utilisé dans des tests biochimiques pour étudier l’activité enzymatique, les interactions protéines-ligands et les voies de signalisation cellulaire.

Applications industrielles : Il est étudié pour son utilisation potentielle en tant que précurseur dans la synthèse de produits chimiques spécialisés, d’agrochimiques et d’autres produits industriels.

Applications De Recherche Scientifique

N-(6-methylheptan-2-yl)hex-4-ynamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as conductive polymers or nanomaterials.

Biological Studies: The compound is used in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular signaling pathways.

Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of specialty chemicals, agrochemicals, and other industrial products.

Mécanisme D'action

Le mécanisme d’action de la N-(6-méthylheptan-2-yl)hex-4-ynamide dépend de son application spécifique :

Action pharmacologique : En chimie médicinale, le composé peut agir en se liant à des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, modulant ainsi leur activité. Cela peut conduire à des effets thérapeutiques, tels que l’inhibition de l’activité enzymatique ou l’activation des voies de signalisation.

Propriétés des matériaux : En science des matériaux, la structure unique du composé peut conférer des propriétés spécifiques aux matériaux résultants, telles qu’une conductivité accrue, une résistance mécanique ou une stabilité thermique.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The comparison focuses on three ynamides from a 2014 doctoral thesis (Université de Strasbourg) , which share the hex-4-ynamide core but differ in substituent groups. Key differences and implications are outlined below:

Substituent Effects on Physical Properties

- Substituent Type : The aliphatic 6-methylheptan-2-yl group in the target compound likely reduces crystallinity compared to aromatic substituents (e.g., Hi, Hj*, Hb-d5), which exhibit higher melting points (82–99°C) due to π-π stacking and hydrogen bonding .

- Synthetic Yield : Similar compounds achieve yields of 81–87% via amidation reactions. The target compound’s synthesis may follow analogous pathways, though steric hindrance from the branched aliphatic group could lower yields.

- Spectroscopy : The absence of aromatic protons in the target compound would simplify $ ^1H \text{NMR} $ interpretation compared to Hi or Hj*. IR bands for the aliphatic C-H stretches (~2850–2960 cm$ ^{-1} $) and amide C=O (~1680 cm$ ^{-1} $) are expected to dominate.

Reactivity and Functional Group Interactions

- Triisopropylsilyl Groups: Hi and Hj* incorporate triisopropylsilyl groups, which enhance stability and modulate electronic effects.

- Hydroxy and Deuterated Moieties : Hb-d5’s deuterated phenyl group and hydroxyl functionality enable isotope-labeling studies. The target compound’s aliphatic chain may instead favor hydrophobic interactions in solvent systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(6-methylheptan-2-yl)hex-4-ynamide, and how can reaction yields be optimized?

- Methodology : Utilize Sonogashira coupling or alkyne-amide conjugation strategies, as demonstrated for structurally similar ynamides. Critical parameters include catalyst selection (e.g., Pd/Cu systems), solvent polarity, and temperature control. For example, analogous compounds achieved 81–87% yields via stepwise alkylation and amidation under inert atmospheres . Purification via column chromatography (silica gel, hexane/EtOAc gradients) is typical. Monitor intermediates by TLC and optimize stoichiometry to minimize side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm alkyne (δ ~70–100 ppm for sp-hybridized carbons) and amide (δ ~165–175 ppm for carbonyl) functionalities. Compare with deuterated analogs (e.g., Hb-d5 in ) to resolve overlapping signals .

- IR : Detect alkyne C≡C stretches (~2100–2260 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion validation.

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use desiccants during weighing and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can discrepancies in NMR data during synthesis be systematically addressed?

- Methodology :

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to suppress solvent interference.

- Impurity Analysis : Employ 2D NMR (COSY, HSQC) to differentiate target signals from byproducts (e.g., unreacted acetamide precursors) .

- Reference Standards : Synthesize isotopically labeled analogs (e.g., Hb-d5 in ) for peak assignment .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

- Derivatization : Introduce substituents at the heptanyl or hex-4-ynamide positions (e.g., triisopropylsilyl groups in ) to assess steric/electronic effects .

- Biological Assays : Use SPR (surface plasmon resonance) or fluorescence polarization to quantify binding affinity. For membrane interaction studies, employ liposome models ( ) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Purity Validation : Re-analyze compounds via HPLC (>98% purity threshold) to exclude batch variability .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies in triplicate with positive/negative controls (e.g., ’s hydroxamic acid protocols) .

- Statistical Models : Apply ANOVA or Bayesian inference to identify outliers and confirm reproducibility .

Q. What strategies are effective for conjugating this compound to biomolecules?

- Methodology :

- Click Chemistry : Use azide-alkyne cycloaddition (e.g., ’s azide-functionalized intermediates) for bioconjugation .

- Linker Optimization : Test polyethylene glycol (PEG) spacers to improve solubility and reduce steric hindrance.

Data Presentation and Reproducibility

Q. How should raw and processed data be documented to meet academic standards?

- Methodology :

- Raw Data : Archive in appendices (e.g., NMR FID files, chromatograms) with metadata (instrument parameters, date/lab conditions) .

- Processed Data : Report mean ± SD for triplicate experiments. Use tables for key results (e.g., yields, melting points) and figures for trends (e.g., dose-response curves) .

Q. What protocols ensure reproducibility in multi-step syntheses?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.